

Application Note: Quantification of Hedragonic Acid in Samples

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Compound of Interest

Compound Name: Hedragonic acid

Cat. No.: B600435

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Abstract

This application note provides detailed protocols for the quantification of **Hedragonic acid**, an oleanane-type triterpenoid, in various samples. **Hedragonic acid**, isolated from the southern snake vine (*Celastrus orbiculatus*), is a known agonist of the Farnesoid X receptor (FXR), exhibiting potential liver-protective and anti-inflammatory properties.^[1] The methods described herein are designed for researchers, scientists, and professionals in drug development who require accurate and precise quantification of this compound. We present a primary method based on High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and an alternative, more sensitive method using Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

Hedragonic acid (CAS: 466-02-4, Molecular Formula: C₂₉H₄₄O₃) is a pentacyclic triterpenoid of significant interest due to its pharmacological activities. As an agonist of the Farnesoid X receptor (FXR), it plays a role in regulating bile acid homeostasis, lipid and glucose metabolism. Accurate quantification of **Hedragonic acid** in plant extracts, biological fluids, and formulated products is crucial for pharmacokinetic studies, quality control, and further pharmacological research. This document outlines validated analytical methods to achieve reliable quantification.

Analytical Methods

A summary of quantitative data for analogous triterpenoid analyses is presented in Table 1. These values provide a benchmark for the expected performance of the methods described for **Hedragonic acid**.

Table 1: Representative Quantitative Data for Triterpenoid Analysis

Analytical Method	Compound(s)	Linearity (r^2)	LOD	LOQ	Recovery (%)	Reference
HPLC-PDA	Ursolic Acid, Oleanolic Acid, etc.	> 0.9999	0.08–0.65 $\mu\text{g/mL}$	0.24–1.78 $\mu\text{g/mL}$	94.70–105.81	[2]
HPLC-UV	Betulinic, Oleanolic & Ursolic Acids	> 0.9991	Not Reported	Not Reported	Not Reported	
HPTLC	Ursolic Acid, Oleanolic Acid	> 0.99	Not Reported	Not Reported	Satisfactory	
Spectrophotometric	Total Triterpenes (as β -sitosterol)	0.9998	0.042 $\mu\text{g/mL}$	0.14 $\mu\text{g/mL}$	95.17–102.85	[3]
UPLC-MS/MS	Calenduloside E, Chikusetsu saponin IVa	> 0.98	< 240 ng/mL	< 310 ng/mL	Not Reported	[4]

Experimental Protocols

Protocol 1: Quantification of Hedragonic Acid by HPLC-UV

This protocol details the quantification of **Hedragonic acid** using High-Performance Liquid Chromatography with UV detection.

1. Sample Preparation (from *Celastrus orbiculatus* stems)

a. Extraction: i. Weigh 1.0 g of dried, powdered plant material. ii. Add 20 mL of methanol to the sample. iii. Sonicate for 30 minutes at room temperature. iv. Centrifuge the mixture at 4000 rpm for 10 minutes. v. Collect the supernatant. Repeat the extraction process on the pellet twice more. vi. Combine the supernatants and evaporate to dryness under reduced pressure.

b. Solid-Phase Extraction (SPE) Cleanup: i. Reconstitute the dried extract in 1 mL of methanol. ii. Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water. iii. Load the reconstituted extract onto the cartridge. iv. Wash the cartridge with 5 mL of 40% aqueous methanol to remove polar impurities. v. Elute **Hedragonic acid** with 10 mL of 90% aqueous methanol. vi. Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase for HPLC analysis.

2. HPLC-UV Instrumentation and Conditions

- HPLC System: Agilent 1200 series or equivalent with a UV detector.
- Column: Zorbax SB-C18 (150 x 4.6 mm, 5 μ m).
- Mobile Phase: Isocratic elution with Methanol: 0.05% Phosphoric acid in Water (87:13, v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Detection Wavelength: 210 nm.
- Injection Volume: 20 μ L.

3. Calibration Curve

a. Prepare a stock solution of **Hedragonic acid** standard (1 mg/mL) in methanol. b. Prepare a series of working standards by serial dilution of the stock solution to concentrations ranging from 1 to 100 µg/mL. c. Inject each standard in triplicate and plot the peak area against the concentration to construct a calibration curve.

4. Data Analysis

a. Inject the prepared sample extracts. b. Identify the **Hedragonic acid** peak by comparing the retention time with the standard. c. Quantify the amount of **Hedragonic acid** in the sample using the linear regression equation from the calibration curve.

Protocol 2: High-Sensitivity Quantification by LC-MS

For samples with low concentrations of **Hedragonic acid**, a more sensitive LC-MS method is recommended.

1. Sample Preparation

Follow the same extraction and SPE cleanup procedure as in Protocol 1.

2. LC-MS Instrumentation and Conditions

- LC System: UPLC system such as Waters ACQUITY.
- MS System: Triple quadrupole mass spectrometer (e.g., Waters TQD) with an electrospray ionization (ESI) source.
- Column: ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).
- Mobile Phase:
 - A: 0.1% Formic acid in Water
 - B: 0.1% Formic acid in Acetonitrile
 - Gradient: Start with 70% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.

3. Mass Spectrometry Parameters

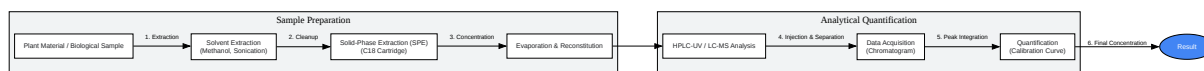
- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Capillary Voltage: 3.0 kV.
- Cone Voltage: 35 V.
- Source Temperature: 150°C.
- Desolvation Temperature: 400°C.
- Desolvation Gas Flow: 800 L/hr.
- MRM Transitions:
 - Precursor Ion (m/z): 439.3 [M-H]⁻
 - Product Ions: To be determined by infusion of a standard solution to find the most abundant and stable fragments.

4. Data Analysis

Quantification is performed using the area of the specific MRM transition peak, with a calibration curve generated from a **Hedragonic acid** standard.

Visualizations

Experimental Workflow

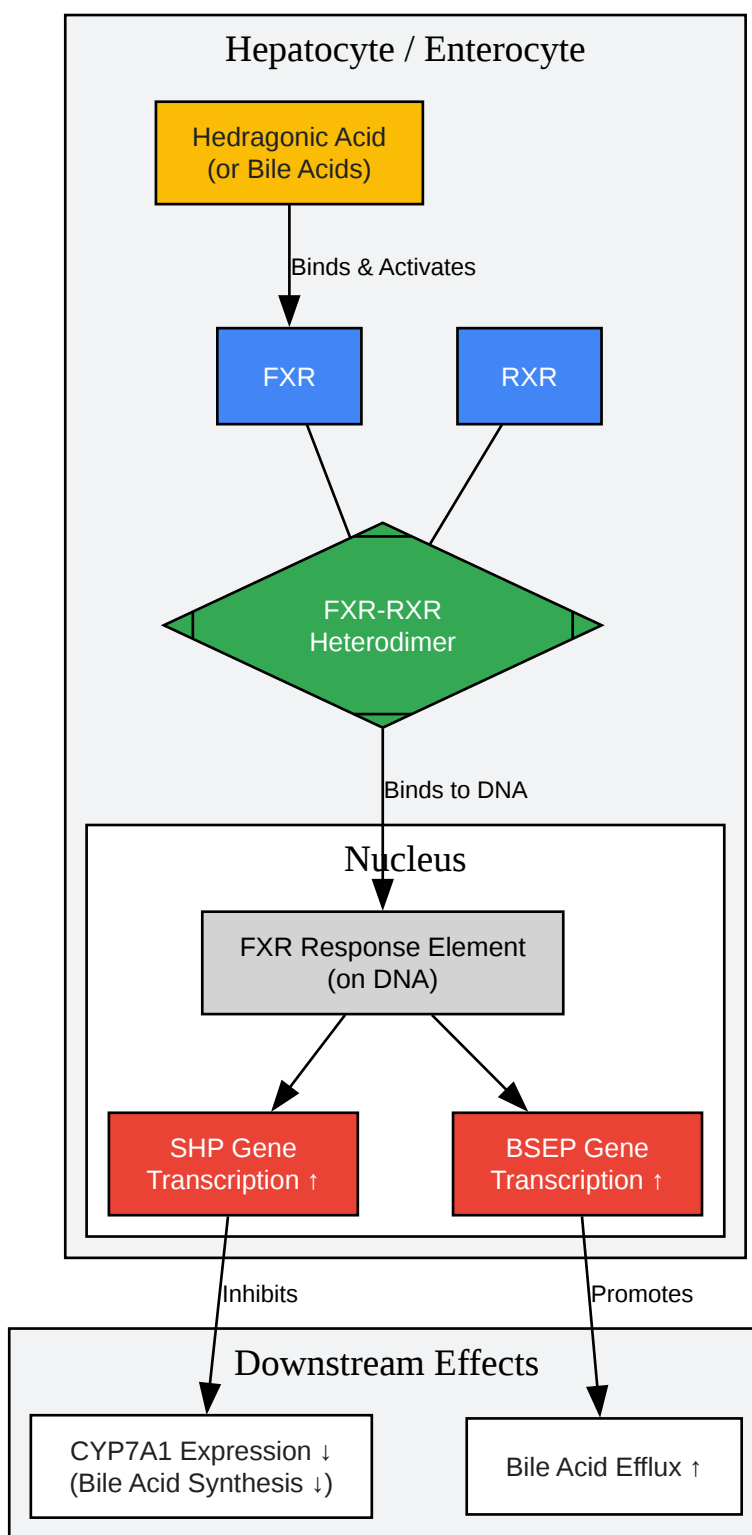


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Caption: Experimental workflow for **Hedragonic acid** quantification.

Hedragonic Acid Signaling Pathway: FXR Agonism

Hedragonic acid acts as an agonist for the Farnesoid X Receptor (FXR), a key regulator of bile acid synthesis and transport.^{[1][5]}



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Caption: FXR agonist signaling pathway of **Hedragonic acid**.

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